Methyl N-Boc-thiazolidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
3-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-22-14-6-2-12(3-7-14)13-4-8-15(9-5-13)23(20,21)17-11-10-16(18)19/h2-9,17H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDSCQHVGKWYOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of N Boc Thiazolidine 2 Carboxylate Derivatives
Ring Opening and Recyclization Mechanisms of Thiazolidinesrsc.org
The thiazolidine (B150603) ring exists in equilibrium with its open-chain imine form. rsc.org This dynamic process, known as ring-chain tautomerism, is a critical aspect of its chemistry. The stability of the ring is influenced by factors such as pH, substitution pattern, and the nature of the solvent. rsc.orgrsc.org Under certain conditions, the ring can be opened and subsequently recyclized, often leading to changes in stereochemistry at the C-2 position. rsc.org
Iminium Intermediate Pathways
Under acidic conditions, the thiazolidine ring of N-Boc protected derivatives can undergo a controlled opening via the formation of a cationic iminium intermediate. rsc.org The reaction is initiated by the protonation of the ring, which facilitates the cleavage of either the C-S or C-N bond. rsc.org Treatment of a 2-substituted N-Boc-thiazolidine derivative with acid results in the formation of a cationic iminium species as the predominant intermediate. rsc.org This intermediate is susceptible to nucleophilic attack, and in the absence of other strong nucleophiles, the pendant thiol group re-attacks the iminium carbon, leading to the reconstruction of the thiazolidine ring. rsc.org
This ring-opening and recyclization process via an iminium intermediate is a key mechanism for the epimerization at the C-2 position of the thiazolidine ring. rsc.org For instance, after neutralization of an acidic solution containing the iminium ion, epimerization at C-2 can be observed, which is explained by the reversible ring-opening that allows for the formation of a more thermodynamically stable diastereomer. rsc.org In the context of penicillin derivatives, which contain a fused thiazolidine ring, similar ring-opening mechanisms involving C-S bond fission lead to the formation of an imine intermediate, which is central to their epimerization and degradation pathways. rsc.orgrsc.org
| Intermediate | Conditions | Outcome |
| Cationic Iminium Species | Acidic medium | Reversible ring-opening and recyclization |
| Iminium Intermediate | Neutralization after acidification | Epimerization at C-2 |
| Unprotonated Imine | High pH (hydroxide-ion-catalysed) | Concerted ring opening |
This table summarizes the formation of iminium intermediates from thiazolidine derivatives under different pH conditions and the resulting chemical transformations.
Hydrolytic Cleavage to Aldehyde Precursors
The thiazolidine ring can serve as a stable protecting group for an aldehyde functionality, which can be released through hydrolytic cleavage. nih.gov This property is particularly valuable in prodrug design, where the thiazolidine derivative is designed to hydrolyze in vivo to release a pharmacologically active aldehyde. nih.gov The stability of the thiazolidine ring towards hydrolysis varies; for example, 2-methylthiazolidine-4-carboxylic acid, formed from acetaldehyde (B116499) and cysteine, is known to be unstable under physiological conditions and readily hydrolyzes. researchgate.net
The cleavage process is essentially the reverse of its formation. The reaction involves the hydrolysis of the thiohemiaminal linkage to regenerate the constituent aminothiol (B82208) (like cysteine) and the corresponding aldehyde. nih.govresearchgate.net This reversibility can be exploited for controlled release. For instance, a thiazolidine prodrug of the antisickling agent TD-7 was designed to hydrolyze and release the active aromatic aldehyde within the body. nih.gov The generation of the aldehyde can also be achieved from precursor functional groups under specific conditions. For example, 1,2-aminoalcohols can be selectively converted to an aldehyde form by periodate (B1199274) oxidation, which can then be captured by a 1,2-aminothiol to form a thiazolidine. nih.gov This highlights the reversible nature of the aldehyde-thiazolidine relationship.
Functional Group Transformations on the Thiazolidine Core
Beyond the reactivity of the ring itself, the N-Boc-thiazolidine-2-carboxylate structure allows for a range of functional group transformations. These reactions can modify the ester group or other substituents on the ring, providing access to a diverse library of derivatives.
Oxidation Reactions
The sulfur atom in the thiazolidine ring is susceptible to oxidation. While specific studies on Methyl N-Boc-thiazolidine-2-carboxylate are limited, related structures show that oxidation is a viable transformation pathway. For example, 2-thiazolidines can be oxidized to the corresponding 2-thiazolines using a Ruthenium/triphenylphosphine catalyst with tert-butyl hydroperoxide (TBHP) at ambient temperature. researchgate.net In some cases, oxidation can lead to the formation of a thiazolidine-2-one, potentially through the action of atmospheric oxygen. acs.org A strategy based on the oxidation of a thioproline (thiazolidine-4-carboxylic acid) has also been developed for the direct preparation of peptide thioesters, indicating that the thiazolidine moiety can be manipulated under oxidative conditions to facilitate further ligation reactions. researchgate.net
Reduction Reactions
The functional groups on the N-Boc-thiazolidine-2-carboxylate scaffold can be targeted by reducing agents. The methyl ester at the C-2 position can be reduced to a primary alcohol. While specific examples for the title compound are not detailed, standard reagents for ester reduction are expected to be effective. In a related study, the reduction of a keto-ester functional group on a thiazolidine derivative using sodium borohydride (B1222165) (NaBH₄) was reported. rsc.org This reaction yielded the expected secondary alcohol, but also produced over-reduced diols as side products, demonstrating that the core structure is compatible with hydride-based reducing agents. rsc.org
| Reagent | Substrate Functional Group | Product Functional Group |
| Sodium Borohydride (NaBH₄) | Keto-ester | Secondary alcohol / Diol |
This table illustrates a reduction reaction performed on a functionalized thiazolidine derivative.
Nucleophilic Substitution Reactions
The carboxylate group at the C-2 position is an electrophilic site that can undergo nucleophilic acyl substitution. youtube.comyoutube.com This allows for the conversion of the methyl ester into other functional groups such as amides or other esters. The general mechanism involves the attack of a nucleophile on the carbonyl carbon, leading to a tetrahedral intermediate, followed by the departure of the methoxide (B1231860) leaving group. youtube.com
Furthermore, the thiazolidine core can participate in intramolecular nucleophilic substitution reactions. A notable example involves the deprotection of the Boc group, followed by an intramolecular attack of the newly freed secondary amine onto a carbonyl moiety elsewhere in the molecule. This pathway has been utilized to form bicyclic lactam systems, where the thiazolidine nitrogen acts as the nucleophile to close a new ring, resulting in a fused oxathiane-γ-lactam bicyclic product. rsc.org This transformation proceeds stereoselectively after refluxing in a suitable solvent like toluene. rsc.org
Acylation and Other Derivatization Strategies
The nitrogen atom of the N-Boc-thiazolidine-2-carboxylate scaffold serves as a key site for various derivatization strategies, with acylation being a prominent example. This modification is instrumental in building molecular complexity and modulating the compound's properties for various applications. Research has demonstrated that the thiazolidine nitrogen can be N-acylated using fatty acid chlorides of varying chain lengths. nih.gov This process typically involves reacting the thiazolidine with a freshly prepared fatty acid chloride in the presence of a base like triethylamine (B128534) under an inert atmosphere. nih.gov This strategy has been successfully employed to synthesize a series of N-acyl thiazolidine derivatives, establishing a method to introduce lipophilic character to the core structure. nih.gov
Beyond simple acylation, the carboxylate group at the C2 position offers another handle for derivatization. Coupling reactions are frequently employed to form amides. For instance, thiazolidine-2,4-dione derivatives with a carboxylic acid moiety can be coupled with various amines using reagents like OxymaPure/N,N′-diisopropylcarbodiimide (DIC) in a solvent such as dimethylformamide (DMF) to produce a range of carboxamide derivatives in excellent yields. nih.gov This highlights the versatility of the thiazolidine scaffold in creating libraries of compounds through derivatization at different positions. A small library of methyl N-acyl-2-ferrocenyl-1,3-thiazolidine-4-carboxylates has also been created, demonstrating the utility of N-acylation in generating diverse chemical entities. researchgate.net
Table 1: Examples of Derivatization Reactions on Thiazolidine Scaffolds
| Starting Material | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| 2-(Pyridine-2-yl)thiazolidine | Fatty acid chloride, Triethylamine | N-Acyl thiazolidine | nih.gov |
| Thiazolidine-2,4-dione acid derivative | Amine, OxymaPure, DIC | Thiazolidine-2,4-dione carboxamide | nih.gov |
| 2-Ferrocenyl-1,3-thiazolidine-4-carboxylate | Acylating agent | N-Acyl-2-ferrocenyl-1,3-thiazolidine-4-carboxylate | researchgate.net |
N-Protecting Group Manipulation in Thiazolidine Systems
The tert-butyloxycarbonyl (Boc) group is a widely utilized protecting group for the nitrogen atom in thiazolidine systems due to its stability under various conditions, including exposure to most nucleophiles and bases. researchgate.netorganic-chemistry.org Its manipulation, particularly its removal (deprotection), is a critical step in multi-step syntheses.
Deprotection Methodologies for the Boc Group
The cleavage of the N-Boc group from thiazolidine and other amine-containing compounds is most commonly achieved under acidic conditions. researchgate.net Traditional methods often rely on strong acids like trifluoroacetic acid (TFA). nih.gov However, the demand for milder and more sustainable methods has led to the development of several alternative strategies.
Recent advancements have introduced novel conditions for N-Boc deprotection that offer advantages in terms of efficiency, selectivity, and environmental impact. One such method employs a choline (B1196258) chloride/p-toluenesulfonic acid deep eutectic solvent (DES) which acts as both the reaction medium and the catalyst, allowing for the deprotection of a wide variety of N-Boc derivatives in excellent yields and short reaction times. mdpi.com Another mild approach utilizes oxalyl chloride in methanol, which effectively removes the N-Boc group from aliphatic, aromatic, and heterocyclic substrates at room temperature. nih.gov Thermolytic deprotection using fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) or hexafluoroisopropanol (HFIP) represents another alternative to harsh acidic conditions. researchgate.net
Table 2: Selected Methodologies for N-Boc Deprotection
| Reagent/System | Conditions | Advantages | Reference(s) |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) | Anhydrous, often with scavengers | Well-established, effective | researchgate.netnih.gov |
| Oxalyl Chloride in Methanol | Room Temperature | Mild conditions, fast for aromatic substrates | nih.gov |
| Choline chloride/p-toluenesulfonic acid (DES) | 60–80 °C | Sustainable, short reaction times, high yields | mdpi.com |
| Fluorinated Alcohols (TFE, HFIP) | Reflux or Microwave | Thermolytic, avoids strong acids | researchgate.net |
Impact of Protecting Groups on Thiazolidine Ring Stability and Epimerization
The nature of the substituent on the thiazolidine nitrogen, including protecting groups, can significantly influence the stability of the heterocyclic ring and the stereochemistry at adjacent chiral centers, particularly at the C-2 position. Epimerization at C-2 is a key indicator of thiazolidine ring opening. rsc.org
Studies have shown that certain 2-substituted thiazolidine-4-carboxylic acids can undergo epimerization in solution. For example, a single isomer of 2-(4-nitrophenyl)thiazolidine-4-carboxylic acid was observed to convert into a diastereomeric mixture when left in NMR solvents like CDCl3/CD3OD. researchgate.net This process is believed to occur via a ring-opening mechanism to form an intermediate Schiff's base, which then recyclizes. The nucleophilic attack of the thiol group can occur from either side of the imine, leading to the formation of the other diastereomer. researchgate.net The presence of lone pair electrons on the thiazolidine nitrogen is thought to drive this epimerization process. researchgate.net The stability of the N-Boc group under many conditions helps to prevent such unwanted side reactions during synthesis, but the potential for ring-opening and epimerization must be considered, especially under conditions that could facilitate cleavage of the protecting group or protonation/deprotonation events that favor Schiff base formation. researchgate.netrsc.org
Applications of N Boc Thiazolidine 2 Carboxylate in Contemporary Organic Synthesis
Utilization as Chiral Building Blocks and Auxiliaries
The stereochemically defined structure of N-Boc-thiazolidine-2-carboxylate makes it an excellent tool for asymmetric synthesis. It can function as a chiral auxiliary, directing the stereochemical outcome of reactions, or as a chiral building block, where its core structure is incorporated into the final product.
One notable application is its use as a chiral formyl anion equivalent. The lithiated form of N-Boc-thiazolidine, generated by treatment with n-butyllithium, can undergo highly enantioselective reactions with various aldehydes. nii.ac.jp This reaction, when performed in the presence of a chiral ligand like (-)-sparteine, proceeds through a dynamic thermodynamic resolution pathway to yield addition products with high enantiomeric excess (up to 93% ee). nii.ac.jp The resulting diastereomeric alcohols can be separated and subsequently converted into optically active 1,2-ethanediols, demonstrating the compound's efficacy in transferring its chiral information. nii.ac.jp
The effectiveness of such auxiliaries lies in their ability to create a specific chiral environment that favors the formation of one stereoisomer over another. rsc.org Thiazolidine-based auxiliaries, including N-acylthiazolidinethiones, have been successfully employed in asymmetric aldol (B89426) additions, a fundamental carbon-carbon bond-forming reaction. nih.gov The predictable facial selectivity and the ability to cleave the auxiliary under mild conditions are key advantages of this approach. sigmaaldrich.com
| Aldehyde | Yield (%) | syn:anti ratio | ee (%) of syn-isomer | ee (%) of anti-isomer |
|---|---|---|---|---|
| Benzaldehyde | 74 | 42:58 | 93 | 88 |
| p-Tolualdehyde | 79 | 45:55 | 88 | 91 |
| p-Anisaldehyde | 76 | 43:57 | 89 | 92 |
| p-Chlorobenzaldehyde | 75 | 44:56 | 89 | 93 |
Synthetic Precursors for Diverse Heterocyclic Scaffolds
The thiazolidine (B150603) ring serves as a versatile template for the synthesis of other important sulfur- and nitrogen-containing heterocycles. Through various chemical transformations, the saturated thiazolidine core can be modified to generate fused systems, thiazolines, and thiazoles, or integrated into larger, hybrid molecular structures.
N-acylthiazolidine-4-carboxylic acids, derived from the parent thiazolidine, are key precursors for generating fused heterocyclic systems. Specifically, they have been used to synthesize chiral pyrrolo[1,2-c]thiazole derivatives. core.ac.uk The synthetic strategy involves the cyclodehydration of the N-acylthiazolidine-4-carboxylic acid to form a bicyclic mesoionic intermediate, a 5H,7H-thiazolo[3,4-c]oxazol-4-ium-1-olate (a bicyclic münchnone). core.ac.uk This intermediate then undergoes an intramolecular 1,3-dipolar cycloaddition, which is a powerful method for constructing five-membered rings. core.ac.uk This process allows for the creation of enantiomerically pure pyrrolo[1,2-c]thiazoles, with the stereochemistry at the C-2 position of the starting thiazolidine directing the final product's configuration. core.ac.uk
The saturated thiazolidine ring can be oxidized to form the corresponding unsaturated thiazoline (B8809763) and thiazole (B1198619) rings, which are prevalent motifs in many biologically active compounds. rsc.orgnih.gov
The conversion to a thiazoline (a dihydrothiazole) can be achieved through enzymatic or chemical oxidation. For instance, the enzyme proline dehydrogenase can catalyze the FAD-dependent oxidation of thiazolidine-2-carboxylate to generate a stable Δ4-thiazoline-2-carboxylate species. nih.gov
Further oxidation of a thiazoline yields the aromatic thiazole ring. Manganese dioxide (MnO2) is a common reagent for this transformation, effectively converting 2,4-disubstituted thiazolines into the corresponding thiazoles. researchgate.net The mechanism involves a two-electron oxidation coupled with the loss of two protons, driven by the reduction of Mn(IV) to the more stable Mn(II). researchgate.net Other oxidizing agents, such as sulfur or potassium permanganate (B83412) (KMnO4) under phase-transfer conditions, have also been employed for the synthesis of thiazoles from thiazolines. rsc.org
| Starting Material | Product | Reagent/Method | Reference |
|---|---|---|---|
| Thiazolidine-2-carboxylate | Δ4-Thiazoline-2-carboxylate | Proline Dehydrogenase (enzymatic) | nih.gov |
| 2-Thiazoline | Thiazole | Manganese Dioxide (MnO₂) | researchgate.net |
| 2-Phenyl-thiazoline | 2-Phenyl-thiazole | Potassium Permanganate (KMnO₄) | rsc.org |
| 2-Phenyl-thiazoline | 2-Phenyl-thiazole | Sulfur | rsc.org |
The thiazolidine scaffold serves as a valuable building block for the construction of complex hybrid molecules, where it is combined with other pharmacologically relevant moieties to create novel compounds with potential therapeutic applications. nih.gov This molecular hybridization strategy aims to synergize the properties of different structural motifs. nih.gov
Examples of such architectures include:
Thiazolidine-2,4-dione-acridine hybrids: These molecules combine the thiazolidinedione core with the DNA-intercalating acridine (B1665455) scaffold, linked via an acetamide (B32628) bridge, to create potential antitumor agents. nih.gov
Thiazolidine-2,4-dione-based thiosemicarbazones: Hybrids containing the thiazolidinedione ring and a chlorophenylthiosemicarbazone moiety have been synthesized and evaluated for antibacterial activity. mdpi.com
Hybrids with 2-oxoindoline and 2-oxoquinoline: Thiazolidine-2,4-dione has been hybridized with these effective antitumor moieties to generate potential inhibitors of the VEGFR-2 enzyme, a key target in cancer therapy. nih.gov
Applications in Peptide Chemistry and Bioconjugation Methodologies
In the field of chemical biology, thiazolidine derivatives are instrumental, particularly as masked forms of N-terminal cysteine residues. This functionality is crucial for the sequential chemical synthesis of proteins and for developing specific bioconjugation strategies.
The N-terminal thiazolidine (Thz) group is a widely used protecting group for cysteine in multi-segment peptide ligation strategies, such as Native Chemical Ligation (NCL). chemrxiv.org The thiazolidine ring is formed by the condensation of an N-terminal cysteine's 1,2-aminothiol with an aldehyde (often formaldehyde). pnas.orgacs.org For ligation, the reverse reaction is required: the thiazolidine ring must be opened to unmask the N-terminal cysteine, which can then react with a peptide thioester. chemrxiv.orgresearchgate.net
This deprotection step effectively generates a reactive aldehyde precursor in situ. The ring-opening is typically promoted under acidic conditions using reagents that can scavenge the released formaldehyde. chemrxiv.orgrsc.org Methoxyamine is a common reagent for this purpose; it reacts with the thiazolidine, leading to its hydrolysis and the formation of a stable oxime with the liberated formaldehyde, thus driving the equilibrium toward the uncaged cysteine. chemrxiv.orgrsc.org However, methoxyamine can have side reactions with peptide thioesters. chemrxiv.org To overcome this, alternative methods have been developed, including the use of palladium or copper catalysts, which act as Lewis acids to promote hydrolysis, or newly designed aldehyde scavengers like 2-aminobenzamide (B116534) derivatives that are more compatible with one-pot ligation strategies. chemrxiv.orgresearchgate.net This reversible formation and selective cleavage make the thiazolidine ring a powerful tool for controlling reactivity in complex peptide synthesis and bioconjugation. researchgate.netnih.govresearchgate.netsemanticscholar.org
Role in N-Terminal Cysteine Protection
In the realm of peptide synthesis, particularly Solid Phase Peptide Synthesis (SPPS), the protection of reactive amino acid side chains is paramount to prevent unwanted side reactions. peptide.com The thiol group of cysteine is particularly susceptible to oxidation, which can lead to the formation of disulfide bonds. peptide.com Methyl N-Boc-thiazolidine-2-carboxylate serves as a valuable building block that provides a protected form of N-terminal cysteine. The thiazolidine ring effectively masks both the amine and the thiol moieties of the cysteine residue. rsc.org
The tert-butyloxycarbonyl (Boc) group on the nitrogen atom of the thiazolidine ring is an acid-labile protecting group, a cornerstone of the Boc SPPS strategy introduced in 1957. rsc.org This allows for the selective removal of the Boc group under acidic conditions, enabling the coupling of the next amino acid in the peptide sequence. The thiazolidine ring itself, which protects the cysteine side chain, remains stable under these conditions.
Deprotection of the thiazolidine ring to reveal the free cysteine residue can be accomplished through various methods after the peptide chain has been assembled. One common method involves treatment with reagents like silver nitrate, followed by the addition of a reducing agent to remove the silver ions. researchgate.net This strategy offers a robust way to introduce an N-terminal cysteine residue into a peptide, which is crucial for various applications, including native chemical ligation (NCL), a powerful technique for the synthesis of large peptides and proteins. researchgate.net NCL requires a peptide fragment with an N-terminal cysteine to react with another peptide fragment possessing a C-terminal thioester. researchgate.net
The use of a thiazolidine-protected cysteine at the N-terminus is particularly advantageous as it is incompatible with the standard sodium nitrite-mediated thioesterification conditions, thus offering an orthogonal protection strategy. researchgate.net This allows for the synthesis of peptide thioesters from peptide hydrazides without compromising the integrity of the protected N-terminal cysteine. researchgate.net
Synthesis of Intermediates for Complex Organic Molecules
This compound is a versatile chiral building block utilized in the synthesis of a variety of complex organic molecules and natural product analogs. beilstein-journals.orgmdpi.com Its inherent stereochemistry and functional groups make it an attractive starting material for creating stereochemically defined structures. The thiazolidine scaffold itself is a key component in numerous natural products and medicinally important compounds. nih.gov
The ester and the Boc-protected amine functionalities of this compound allow for a wide range of chemical transformations. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then participate in amide bond formation or other coupling reactions. researchgate.net The Boc group can be removed under acidic conditions to liberate the secondary amine, which can then be further functionalized.
Researchers have employed this building block in the synthesis of novel heterocyclic systems and amino acid-like structures. For instance, it can be a precursor for the synthesis of more complex thiazolidine derivatives by modifying the carboxylate group or by reactions involving the ring atoms. nih.gov The development of methods for the synthesis of thiazolidinone building blocks, which can act as bioisosteres for carboxylic acids, further highlights the utility of thiazolidine-based scaffolds in medicinal chemistry. nih.gov
The iterative assembly of building blocks is a powerful strategy in modern organic synthesis, analogous to how nature constructs complex molecules like peptides. grillolabuc.com In this context, functionalized thiazolidine derivatives, originating from precursors like this compound, can serve as key components in diversity-oriented synthesis to generate libraries of structurally diverse molecules for biological screening. mdpi.com
Interactive Data Table: Applications of this compound
| Application Area | Key Role of the Compound | Relevant Synthetic Strategies |
| Peptide Synthesis | N-Terminal Cysteine Protection | Boc Solid Phase Peptide Synthesis (SPPS) |
| Peptide Synthesis | Precursor for Native Chemical Ligation (NCL) | Thioesterification of peptide hydrazides |
| Complex Molecule Synthesis | Chiral Building Block | Diversity-Oriented Synthesis |
| Medicinal Chemistry | Scaffold for Novel Heterocycles | Bioisostere development |
Spectroscopic, Chromatographic, and Crystallographic Characterization of Thiazolidine 2 Carboxylates
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for the structural elucidation of thiazolidine-2-carboxylates, offering profound insights into the proton and carbon environments within the molecule. It is particularly crucial for differentiating between diastereomers that may form during synthesis.
¹H NMR spectroscopy provides precise information about the chemical environment of protons in the molecule. For N-Boc protected thiazolidine (B150603) esters, the spectrum shows characteristic signals for the protons of the tert-butoxycarbonyl (Boc) group, the methyl ester, and the thiazolidine ring. beilstein-journals.org The nine protons of the Boc group typically appear as a singlet around δ 1.45-1.47 ppm. beilstein-journals.org The methyl ester protons also produce a singlet, generally found further downfield at approximately δ 3.85 ppm. beilstein-journals.org
The protons on the thiazolidine ring (at positions 2, 4, and 5) present a more complex pattern. The proton at C2 is adjacent to both the sulfur atom and the nitrogen atom, influencing its chemical shift. The methylene (B1212753) protons at C5 and the methine proton at C4 also show distinct signals. The formation of a new chiral center at the C2 position during the cyclocondensation synthesis can lead to a mixture of diastereoisomers. researchgate.net These diastereomers can often be distinguished by ¹H NMR, as the different spatial arrangements of the substituents result in distinct chemical shifts and coupling constants for the ring protons. researchgate.net For some N-Boc substituted heterocyclic compounds, the presence of two sets of signals in the NMR spectra can be observed due to the dynamic equilibrium between two conformers formed by the rotation of the Boc moiety. beilstein-journals.org
Table 1: Typical ¹H NMR Chemical Shifts for N-Boc-Thiazolidine-2-Carboxylate Derivatives
| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |
| C(CH₃)₃ (Boc) | 1.45 - 1.47 | Singlet |
| OCH₃ (Ester) | ~3.85 | Singlet |
| Thiazolidine Ring Protons | Variable (e.g., 2.8 - 4.5) | Multiplets, Doublets |
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in Methyl N-Boc-thiazolidine-2-carboxylate gives rise to a distinct signal. Key resonances include those for the carbonyl carbons of the Boc group and the methyl ester, the quaternary carbon and methyl carbons of the Boc group, the methyl carbon of the ester, and the carbons of the thiazolidine ring.
Table 2: Representative ¹³C NMR Chemical Shifts for Thiazolidine Derivatives
| Carbon | Typical Chemical Shift (δ, ppm) |
| C =O (Boc) | ~153 |
| C =O (Ester) | ~172 |
| C (CH₃)₃ (Boc) | ~80 |
| C(C H₃)₃ (Boc) | ~28 |
| OC H₃ (Ester) | ~52 |
| Thiazolidine C2 | ~60-70 |
| Thiazolidine C4 | ~55-65 |
| Thiazolidine C5 | ~30-40 |
While ¹H and ¹³C NMR provide foundational structural data, advanced 2D NMR techniques are often necessary for the unambiguous assignment of stereochemistry. longdom.org Techniques such as Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.
COSY experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify which protons are adjacent to one another within the thiazolidine ring. longdom.org
NOESY provides information about protons that are close in space, which is critical for determining the relative stereochemistry of substituents on the ring. For example, NOE cross-peaks can confirm a cis or trans relationship between substituents at the C2 and C4 positions. researchgate.net
HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of proton signals to their corresponding carbons in the ¹³C NMR spectrum.
HMBC reveals long-range (2-3 bond) correlations between protons and carbons. beilstein-journals.org This technique is instrumental in confirming the connectivity of the entire molecular structure, for instance, by showing correlations between the ester methyl protons and the ester carbonyl carbon, or between the ring protons and the substituent carbons. beilstein-journals.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information from its fragmentation patterns. For this compound, techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS) can be employed. nih.gov
The mass spectrum will typically show a prominent peak corresponding to the molecular ion ([M]+) or, more commonly in soft ionization techniques, the protonated molecule ([M+H]+) or adducts with other ions (e.g., [M+Na]+). High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the molecular formula with high confidence. nih.gov
The fragmentation pattern provides further structural confirmation. Common fragmentation pathways for N-Boc protected compounds include the loss of the tert-butyl group (57 Da) or the entire Boc group (101 Da), as well as the loss of the methoxy (B1213986) group (31 Da) or the entire methoxycarbonyl group (59 Da) from the ester.
Table 3: Expected Mass Spectrometry Data for this compound (C₁₀H₁₇NO₄S, MW: 247.31)
| Ion | m/z (Expected) | Description |
| [M+H]⁺ | 248.09 | Protonated Molecule |
| [M+Na]⁺ | 270.07 | Sodium Adduct |
| [M-C₄H₉]⁺ | 190.05 | Loss of tert-butyl group |
| [M-Boc]⁺ | 146.04 | Loss of Boc group |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
For this compound, the IR spectrum will display characteristic absorption bands that confirm its structure:
C=O Stretching (Ester): A strong absorption band is expected in the region of 1720-1750 cm⁻¹, characteristic of the carbonyl group in the methyl ester. beilstein-journals.org
C=O Stretching (Boc-carbamate): Another strong absorption band will appear for the carbonyl of the N-Boc protecting group, typically around 1680-1700 cm⁻¹. beilstein-journals.org
C-H Stretching: Bands in the 2850-3000 cm⁻¹ region correspond to the stretching vibrations of aliphatic C-H bonds in the thiazolidine ring and the Boc and methyl groups.
C-O Stretching: Strong bands associated with the C-O bonds of the ester and carbamate (B1207046) groups are typically observed in the 1100-1300 cm⁻¹ range.
C-N and C-S Stretching: Weaker absorptions for C-N and C-S bonds can also be found in the fingerprint region of the spectrum.
The presence of these distinct carbonyl bands is a key diagnostic feature for confirming the successful N-protection and esterification of the thiazolidine carboxylic acid core.
Table 4: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Ester Carbonyl | C=O Stretch | 1720 - 1750 |
| Boc-Carbamate Carbonyl | C=O Stretch | 1680 - 1700 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Ester/Carbamate C-O | C-O Stretch | 1100 - 1300 |
X-ray Crystallography for Absolute Configuration and Solid-State Structure
X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. novapublishers.com This technique provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and the absolute stereochemistry of chiral centers. novapublishers.commdpi.com
For chiral molecules like thiazolidine-2-carboxylates, single-crystal X-ray diffraction analysis can unambiguously determine the absolute configuration (R or S) at the C2 and C4 stereocenters. researchgate.net The analysis also reveals the conformation of the five-membered thiazolidine ring. The ring is not planar and typically adopts a "twist" or "envelope" conformation, with the sulfur atom and one of the carbon atoms displaced in opposite directions from the plane formed by the other ring atoms. researchgate.net
Furthermore, crystallographic data elucidates the intermolecular interactions, such as hydrogen bonding, that dictate the packing of molecules in the crystal lattice. researchgate.netmdpi.com The crystal structure of N-t-butyloxycarbonyl-L-thiazolidine-4-carboxylic acid, for example, has been determined, providing precise data on its solid-state conformation. novapublishers.com Such studies are crucial for understanding the molecule's shape and how it interacts with its environment.
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation and assessment of purity of thiazolidine-2-carboxylates and their derivatives. These techniques are widely applied to separate reaction mixtures, isolate desired products, and determine the chemical and enantiomeric purity of these compounds.
High-Performance Liquid Chromatography (HPLC) is a primary tool for analyzing thiazolidine-2-carboxylate derivatives. Reversed-phase HPLC is commonly employed for purity assessment and quantification. For instance, the separation of various thiazolidine-4-carboxylic acids and their precursor aldehydes has been successfully achieved using a C18 column. sav.sk A typical method involves a mobile phase consisting of a methanol-water mixture with acetic acid, which allows for the separation of multiple analytes within a 20-minute run time. sav.sk
Gradient elution systems are also utilized, particularly for more complex samples or when analyzing these compounds in biological matrices like human plasma. nih.gov For example, a method for determining a thiazolidine derivative involved a ZORBAX SB-C18 column with a gradient elution of trichloroacetic acid and acetonitrile, achieving separation within 14 minutes. nih.gov The effluent is commonly monitored using an ultraviolet (UV) detector at specific wavelengths, such as 254 nm or 355 nm, depending on the chromophoric properties of the analyte or its derivative. nih.govresearchgate.net The reproducibility of HPLC methods is often high, with low relative standard deviations for retention times and peak areas in both run-to-run and day-to-day experiments. sav.sk
Table 1: Example HPLC Conditions for Thiazolidine Derivative Analysis
| Parameter | Condition 1 | Condition 2 |
| Column | SEPARON SGX C18 | ZORBAX SB-C18 (150 x 4.6 mm, 5.0 µm) |
| Mobile Phase | Methanol—water (55:45) with 0.5% acetic acid | A) 0.1 M Trichloroacetic acid (pH 1.7) B) Acetonitrile |
| Elution Mode | Isocratic | Linear Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV | UV at 355 nm |
| Application | Purity assessment of thiazolidine-4-carboxylic acids | Determination in human plasma |
Data sourced from multiple studies to illustrate typical parameters. sav.sknih.gov
Determining the enantiomeric purity of chiral compounds like this compound is critical, and HPLC with chiral stationary phases (CSPs) is the most rapid and efficient method for this purpose. akjournals.com Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high enantioselectivity. eijppr.comnih.gov
For thiazolidine-2-carboxylic acid derivatives, direct separation on popular CSPs can be challenging, often necessitating pre-column derivatization to enhance interaction with the chiral phase. akjournals.com For example, derivatization with aniline (B41778) allowed for the complete separation of thiazolidine-2-carboxylic acid enantiomers on a Chiralcel OD-H column. researchgate.netakjournals.com This column, a cellulose-based CSP, effectively resolved the enantiomers using a mobile phase of n-hexane and isopropanol (B130326). researchgate.netakjournals.com Other CSPs that have been tested for similar compounds include Kromasil CHI-DMB, Whelk-O1, and DNB-PG. akjournals.com The choice of CSP and mobile phase composition is crucial for achieving baseline separation and accurate determination of enantiomeric excess (ee). nii.ac.jp
Table 2: Chiral Stationary Phases for Separation of Thiazolidine Derivatives
| Chiral Stationary Phase | Typical Mobile Phase | Application | Reference |
| Chiralcel OD-H | n-hexane–isopropanol (85:15 v/v) | Separation of aniline derivatives of thiazolidine-2-carboxylic acid enantiomers. | researchgate.netakjournals.com |
| Chiralpak AD-H | n-hexane, isopropanol with propionic acid and diethyl amine | Used for resolving various chiral compounds, adaptable for thiazolidine derivatives. | researchgate.net |
| Kromasil CHI-DMB | Not specified for thiazolidines, but tested. | General chiral separations. | akjournals.com |
| Whelk-O1 | Not specified for thiazolidines, but tested. | General chiral separations. | akjournals.com |
Optical Rotation for Assessment of Enantiomeric Purity
Optical rotation is a fundamental technique used to characterize chiral molecules and assess their enantiomeric purity. The specific rotation, [α]D, is a physical constant for a pure enantiomer under defined conditions (temperature, solvent, concentration, and wavelength). For derivatives of thiazolidine-2-carboxylic acid, this measurement provides crucial information about the stereochemistry of the compound.
For instance, in the synthesis of chiral thiazolidine derivatives, optical rotation measurements are used to confirm the configuration of the final products. A (2R,4R)-tert-Butyl 4-((S)-1-hydroxy-3-methoxy-2,2-dimethyl-3-oxopropyl)-2-phenylthiazolidine-3-carboxylate was reported to have a specific rotation value of [α]²⁰D = +93.8 (c 0.54, DCM). rsc.org Similarly, its ketone precursor, (2R,4R)-tert-Butyl 4-(3-methoxy-2,2-dimethyl-3-oxopropanoyl)-2-phenylthiazolidine-3-carboxylate, exhibited a value of [α]²⁰D = +62.9 (c 0.86, DCM). rsc.org These values are unique to the specific enantiomer and can be compared to literature values to confirm absolute stereochemistry. When coupled with chiral HPLC, which determines the enantiomeric excess, optical rotation provides a comprehensive assessment of the enantiomeric purity of a sample. akjournals.com
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a cornerstone technique for validating the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S), researchers can compare the experimental results with the theoretically calculated values based on the proposed molecular formula. A close correlation between the found and calculated values provides strong evidence for the compound's elemental composition and purity.
For various series of thiazolidine derivatives, elemental analysis has been consistently used to confirm their structures. For example, in a study of novel thiazolidin-2,4-dione derivatives, the experimentally found percentages for C, H, and N were reported alongside the theoretical calculations. For a compound with the formula C₂₂H₁₆N₂O₂S, the theoretical percentages were C, 61.44; H, 4.22; N, 6.82. The experimental findings were C, 61.45; H, 4.23; N, 6.81, showing excellent agreement. researchgate.net Similar validations have been performed on other thiazolidine-4-carbonyl amino acid derivatives, confirming their proposed structures. researchgate.net
Table 3: Example of Elemental Analysis Data for a Thiazolidine Derivative
| Element | Theoretical % | Found % |
| Carbon (C) | 61.44 | 61.45 |
| Hydrogen (H) | 4.22 | 4.23 |
| Nitrogen (N) | 6.82 | 6.81 |
Data for (E)-5-(4-(3-(2,4-dimethylphenyl)-4-oxothiazolidin-2-yl)benzylidene)thiazolidin-2,4-dione. researchgate.net
Q & A
Q. What are the standard protocols for synthesizing Methyl N-Boc-thiazolidine-2-carboxylate, and how can reaction conditions be optimized for yield?
this compound is typically synthesized via cyclization or condensation reactions under controlled conditions. Key parameters include:
- Solvent selection : Polar aprotic solvents like DMF or dichloromethane are preferred to stabilize intermediates and enhance reactivity .
- Temperature : Reactions often require reflux (e.g., 80–100°C) to drive cyclization, as seen in analogous thiazolidinone syntheses .
- Catalysts : Anhydrous ZnCl₂ may accelerate ring closure in thiazolidine derivatives .
- Purification : Column chromatography or recrystallization from DMF/water mixtures ensures high purity (>95%) .
Example Reaction Setup :
| Parameter | Condition |
|---|---|
| Solvent | DMF |
| Temperature | Reflux (6–8 hours) |
| Catalyst | ZnCl₂ (anhydrous, catalytic amount) |
| Workup | Ice-water quenching, filtration |
Q. How is this compound characterized, and what analytical techniques are critical for confirming its structure?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify key functional groups. For example:
- The Boc group appears as a singlet at ~1.4 ppm (¹H) for tert-butyl protons.
- The thiazolidine ring protons resonate between 3.0–5.0 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (m/z 247.31 for C₁₀H₁₇NO₄S) .
- Infrared (IR) Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and Boc carbamate (C-O, ~1250 cm⁻¹) validate functional groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data when characterizing this compound derivatives?
Contradictions may arise from tautomerism, impurities, or stereochemical ambiguities. Methodological approaches include:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals and assigns proton-carbon correlations, critical for distinguishing regioisomers .
- X-ray Crystallography : Provides definitive structural proof, especially for stereocenters in the thiazolidine ring .
- Dynamic NMR Experiments : Detects slow conformational exchanges that may obscure signals .
- Comparative Analysis : Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with published spectra .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
